molecular formula C12H19NO B1273424 N-[2-(4-methoxyphenyl)ethyl]propan-2-amine CAS No. 884497-51-2

N-[2-(4-methoxyphenyl)ethyl]propan-2-amine

Cat. No. B1273424
M. Wt: 193.28 g/mol
InChI Key: RUFDGSSUOBSVBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves starting materials such as 4-fluoro-3-hydroxytoluene and ethyl phenyl glyoxylate, which are then modified through various reactions to produce derivatives with different substituents on the nitrogen atom. For example, the synthesis of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its N,N-dialkyl derivatives involves the substitution of the amino group with ethyl, n-propyl, and 2-phenylethyl groups . Similarly, ethyl 2-(N-methoxy) imino-2-phenylacetate is synthesized from ethyl phenyl glyoxylate and methoxy amine hydrochloride in the presence of alkali . These methods suggest possible pathways for synthesizing the compound of interest by modifying the nitrogen substituents.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR). For instance, the structure of (4-methoxyphenyl)formamide and its derivatives was determined by XRD analysis . Additionally, the structural investigation of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid was performed using X-ray crystallography, spectroscopic methods, and quantum chemical calculations . These studies provide a foundation for understanding the molecular structure of "N-[2-(4-methoxyphenyl)ethyl]propan-2-amine" by analogy.

Chemical Reactions Analysis

The chemical reactions involving (4-methoxyphenyl)amine derivatives include their reaction with organosilicon isocyanates and phenylisocyanate to produce O-silylurethanes, ureas, and formamides . The reactivity of the amine group and the influence of the methoxy substituent on the phenyl ring are critical factors in these reactions. These insights can be applied to predict the reactivity of "N-[2-(4-methoxyphenyl)ethyl]propan-2-amine" in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures and the nature of their substituents. For example, the introduction of a 2-phenylethyl group on the nitrogen atom of 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives significantly affects their lipophilicity and binding affinities for dopamine receptors . The methoxy group in (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid is involved in intermolecular interactions, which contribute to the stabilization of the compound's crystal structure . These findings can be extrapolated to estimate the physical and chemical properties of "N-[2-(4-methoxyphenyl)ethyl]propan-2-amine," such as its solubility, stability, and potential biological activity.

Scientific Research Applications

Biomarkers in Cancer Research

The use of human urinary carcinogen metabolites, including various metabolites related to aromatic amines, serves as a practical approach for obtaining critical information about the relationship between tobacco and cancer. The methodologies for quantifying these metabolites in the urine of smokers or individuals exposed to environmental tobacco smoke (ETS) are well-developed. These metabolites provide invaluable data regarding carcinogen dose, exposure levels, and carcinogen metabolism in humans. Notably, NNAL and NNAL-Gluc are derived from a tobacco-specific carcinogen and are highlighted for their high sensitivity and specificity, crucial for studies on ETS exposure and cancer research (Hecht, 2002).

Environmental Health and Pollution

Plastics containing chemicals like Bisphenol A, 4-nonylphenol (NP), and di(2-ethylhexyl)phthalate (DEHP), which act as endocrine disruptors, have raised concerns due to their pervasive presence and impact on reproductive organs, particularly during puberty. These endocrine disruptors mimic hormones, disrupting physiological functions and potentially contributing to male infertility. Studies are exploring the mechanisms behind their impact on mammalian spermatogenesis, including germ cell sloughing, disruption of the blood-testis barrier, and germ cell apoptosis (Lagos-Cabré & Moreno, 2012).

Advanced Oxidation Processes in Hazardous Compound Degradation

Advanced Oxidation Processes (AOPs) are critical in decomposing nitrogen-containing compounds, such as amino and azo compounds widely used in textile, agricultural, and chemical industries. These compounds are resistant to conventional degradation processes, and AOPs offer an efficient solution to mineralize these compounds, improving overall treatment schemes. The degradation mechanisms, specifically the reaction of oxidants with nitrogen atoms, and the effects of process parameters like pH and treatment time are crucial areas of research to optimize these processes (Bhat & Gogate, 2021).

Ecotoxicity Analysis of Nonylphenol Ethoxylates

Nonylphenol ethoxylates (NPE) and their degradation intermediates are extensively used in domestic and industrial applications. These compounds, due to their usage and incomplete biodegradation, pose significant environmental concerns. Research has provided an elaborate weight of evidence hazard assessment of NPE and nonylphenol (NP) based on available aquatic toxicity data. Understanding the chronic values (ChVs) for various moles of NPE and NP and their environmental implications is critical (Staples et al., 2004).

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10(2)13-9-8-11-4-6-12(14-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFDGSSUOBSVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392944
Record name N-[2-(4-methoxyphenyl)ethyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-methoxyphenyl)ethyl]propan-2-amine

CAS RN

884497-51-2
Record name 4-Methoxy-N-(1-methylethyl)benzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884497-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(4-methoxyphenyl)ethyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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